4-Vinylsulfonyl-morpholine

Description

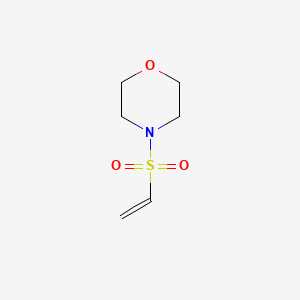

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethenylsulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-2-11(8,9)7-3-5-10-6-4-7/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUSPFTZZVGBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579384 | |

| Record name | 4-(Ethenesulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41067-80-5 | |

| Record name | 4-(Ethenesulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Vinylsulfonyl Morpholine and Its Analogs

Direct Synthesis of 4-Vinylsulfonyl-morpholine

Direct synthetic routes aim to construct the target molecule in a minimal number of steps from readily available precursors.

A primary and efficient method for the synthesis of this compound involves the reaction of morpholine (B109124) with a suitable sulfonylating agent that contains a leaving group on the β-carbon of the ethylsulfonyl chain. This process typically occurs in two stages: an initial sulfonylation of the amine followed by a base-induced β-elimination to form the vinyl group.

A well-documented procedure follows this pathway using 2-chloroethanesulfonyl chloride as the sulfonylating agent. whiterose.ac.uk In this method, morpholine is reacted with 2-chloroethanesulfonyl chloride in the presence of a base, such as triethylamine (B128534) (NEt3), in a suitable solvent like dichloromethane (B109758) (DCM). The triethylamine serves both to neutralize the hydrochloric acid generated during the initial sulfonylation and to promote the subsequent elimination of HCl from the resulting 2-chloroethylsulfonamide intermediate to yield the final product, this compound. whiterose.ac.uk This one-pot reaction is advantageous due to its operational simplicity and use of commercially available starting materials.

The general mechanism for vinyl sulfone formation via β-elimination is a cornerstone of sulfone chemistry. rsc.orgnih.gov The process begins with the formation of a sulfonyl adduct, which then, under basic conditions, undergoes elimination of a leaving group (like a halide) and a proton from the adjacent carbon to create the carbon-carbon double bond. nih.gov

| Reactant A | Reactant B | Base | Solvent | Product | Yield | Reference |

| Morpholine | 2-Chloroethanesulfonyl chloride | Triethylamine (NEt3) | Dichloromethane (DCM) | 4-(Vinylsulfonyl)morpholine | 31% | whiterose.ac.uk |

Convergent synthesis involves the preparation of key fragments of the target molecule separately, followed by their assembly in the final stages. taylorandfrancis.com For this compound, a convergent approach would typically involve the reaction of morpholine with a pre-formed activated vinyl sulfone species.

A prime example of such a reagent is divinyl sulfone (DVS). Divinyl sulfone is a highly reactive Michael acceptor due to the two electron-withdrawing sulfonyl-activated vinyl groups. The reaction of morpholine with divinyl sulfone proceeds via a conjugate (Michael-type) addition. In this reaction, the nitrogen atom of morpholine acts as a nucleophile, attacking one of the vinyl groups of DVS. This approach allows for the direct incorporation of the morpholine moiety onto a vinyl sulfone scaffold. Such reactions are often conducted under mild conditions and demonstrate the high reactivity of activated vinyl sulfones toward amine nucleophiles. nih.gov This method is particularly valuable for attaching the morpholine unit to more complex vinyl sulfone systems. mdpi.com A gram-scale synthesis has demonstrated the conjugate Michael addition of morpholine to a vinyl sulfone, resulting in the desired adduct in excellent yield (92%). acs.org

Modular Synthesis of Vinyl Sulfone Scaffolds for Derivatization

Modular synthesis focuses on creating a core scaffold that can be easily and systematically modified. For vinyl sulfones, this means developing methods to produce a variety of substituted vinyl sulfone precursors that can then be coupled with different amines, including morpholine.

Sulfonyl hydrazides have emerged as highly versatile and practical precursors for the sulfonyl radical, enabling the synthesis of a wide array of vinyl sulfones. researchgate.net These strategies often involve the coupling of sulfonyl hydrazides with unsaturated partners like alkynes or alkenes under various catalytic conditions.

Methods for generating vinyl sulfones from sulfonyl hydrazides include:

Metal-Catalyzed Couplings: Silver-promoted cross-coupling of sulfonyl hydrazides with vinyl bromides has been successfully demonstrated in water, providing an environmentally benign route to multisubstituted vinyl sulfones. rsc.orgnih.gov Copper-catalyzed reactions of sulfonyl hydrazides with terminal alkynes also yield vinyl sulfones with high regio- and stereoselectivity. nih.gov

Radical-Based Methods: AIBN (azobisisobutyronitrile) can be used to initiate a denitrative cross-coupling reaction between β-nitrostyrenes and sulfonyl hydrazides, offering a metal-free pathway to vinyl sulfones. researchgate.net

Electrochemical Synthesis: Electrochemical methods can be employed to oxidize sulfonyl hydrazides, generating sulfonyl radicals that react with alkenes like styrenes to form vinyl sulfones. nih.gov

These precursor-based strategies allow for significant variation in the structure of the vinyl sulfone, which can then be used to synthesize a library of analogs.

| Unsaturated Partner | Sulfonyl Source | Catalyst/Promoter | Key Feature | Reference |

| Vinyl Bromides | Sulfonyl Hydrazides | Silver Nitrate (AgNO₃) | Reaction in water | rsc.orgnih.gov |

| Terminal Alkynes | Sulfonyl Hydrazides | Copper(II) Triflate (Cu(OTf)₂) | High regio- and stereoselectivity | nih.govresearchgate.net |

| β-Nitrostyrenes | Sulfonyl Hydrazides | AIBN | Metal-free radical pathway | researchgate.net |

| Cinnamic Acids | Arylsulfonyl Hydrazides | None (Metal-free) | Decarboxylative cross-coupling | organic-chemistry.org |

Activated vinyl sulfone reagents are molecules that are primed for reaction with nucleophiles. As mentioned previously, divinyl sulfone is a classic example. It can be used as a bifunctional crosslinker or as a starting point for synthesis. nih.gov By reacting divinyl sulfone with one equivalent of a nucleophile (like morpholine), a mono-adduct is formed, which still possesses a reactive vinyl sulfone group available for further functionalization. This makes divinyl sulfone a powerful tool for modular synthesis, enabling the sequential addition of different chemical entities. The vinyl sulfone functional group is known for its stability and selectivity, making it a valuable component in the design of covalent inhibitors and chemical probes. researchgate.net

Incorporating the Morpholine Moiety into Vinyl Sulfone Systems

The final step in many modular or convergent syntheses of this compound analogs is the attachment of the morpholine ring itself. The most common and efficient method for this transformation is the Michael addition of morpholine to a pre-existing vinyl sulfone.

This reaction leverages the electrophilic nature of the β-carbon of the vinyl sulfone. The lone pair of electrons on the nitrogen atom of morpholine attacks this carbon, leading to the formation of a new carbon-nitrogen bond. The reaction is typically carried out at room temperature in a suitable solvent and often proceeds to high yield without the need for a catalyst, although a mild base can be used if necessary. mdpi.com This reaction has been used to synthesize a variety of β-morpholinoethyl sulfone derivatives. For instance, various nucleosides modified with a vinyl sulfone group have been reacted with morpholine to generate new classes of modified nucleosides. researchgate.net The reliability and mild conditions of the Michael addition make it a favored method for the late-stage introduction of the morpholine moiety in complex molecule synthesis. acs.org

N-Functionalization of Morpholine with Sulfonyl Groups

The introduction of a sulfonyl group onto the nitrogen atom of the morpholine ring is a key transformation for accessing 4-sulfonylated morpholine derivatives. Various methods have been developed to achieve this N-functionalization, primarily involving the reaction of morpholine or its derivatives with sulfonyl-containing electrophiles.

One of the most direct methods is the reaction of morpholine with a suitable sulfonyl chloride. For instance, this compound can be synthesized by reacting morpholine with 2-chloroethanesulfonyl chloride in the presence of a base like triethylamine. This reaction proceeds via a nucleophilic substitution, followed by an elimination step to form the vinyl group.

Another effective approach involves the use of N-silylated amines, such as N-(trimethylsilyl)morpholine. These reagents react readily with a variety of sulfonyl chlorides, including aromatic and heterocyclic variants, to produce the corresponding N-sulfonylated morpholines in high yields. The reaction is typically carried out in a solvent like acetonitrile (B52724) at reflux, and the workup is simplified by the volatility of the trimethylsilyl (B98337) chloride byproduct.

Furthermore, N-functionalization can be achieved through reactions with other activated sulfonyl species. For example, N-arylsulfonylindoles can be functionalized by reacting them with morpholine in the presence of a base like potassium carbonate. nih.gov This method has been used to prepare a range of N-arylsulfonylindole derivatives incorporating a morpholine moiety. nih.gov The synthesis of sulfonamides from sulfinamides using N-chlorosuccinimide (NCS) as an oxidizing agent also presents a viable route, where the intermediate sulfonimidoyl chloride can react with amines like morpholine. beilstein-journals.org

The following table summarizes various methods for the N-functionalization of morpholine with sulfonyl groups, highlighting the diversity of reagents and reaction conditions employed.

| Morpholine Derivative | Sulfonylating Agent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Morpholine | 2-Chloroethanesulfonyl chloride | Triethylamine, Dichloromethane | This compound | Not specified | General procedure |

| N-(Trimethylsilyl)morpholine | Various sulfonyl chlorides | Acetonitrile, reflux, 1h | N-Sulfonylated morpholines | Quantitative | researchgate.net |

| Morpholine | N-Arylsulfonyl-3-bromoacetylindoles | Potassium carbonate, Acetone, rt | N-Alkylated N-arylsulfonylindoles | Moderate to excellent | nih.gov |

| Morpholine | p-Tolylsulfinamide and NCS | Acetonitrile, rt | N-Tosyl-4-morpholinesulfonimidamide | 94% | beilstein-journals.org |

Stereochemical and Regiochemical Control in Synthesis

Achieving control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. In the context of this compound and its analogs, this control is crucial for defining the spatial arrangement of substituents, which can significantly impact their biological activity and chemical reactivity.

Regioselective Synthesis:

The regioselectivity of reactions involving vinyl sulfones is often dictated by the electronic nature of the reactants and the reaction conditions. A notable example is the iron-catalyzed Heck-type coupling between sulfinic acids and alkenes, which provides a regioselective synthesis of (E)-vinyl sulfones. rsc.org This method is significant as it demonstrates C-S bond formation promoted by unprotected hydroxylamines, which act as both a mild oxidant and an in situ base. rsc.org

Another approach to regioselective synthesis involves the trapping of a diazo species with two independent ions in tandem. This metal-free concept allows for the installation of an electrophile and a nucleophile on the same carbon, leading to the formation of various vinyl sulfones. organic-chemistry.org The reaction of tosylhydrazones with CNBr-TBAB, for instance, produces vinyl sulfones through a radical mechanism involving a rare tosyl group migration. organic-chemistry.org

Copper-catalyzed reactions have also been employed to achieve regioselectivity. The addition of hydrogen fluoride (B91410) to alkynyl sulfones, catalyzed by copper, yields (E)-β-fluorovinyl sulfones with varying E/Z selectivities. mdpi.comresearchgate.net The electronic properties of the starting alkynyl sulfone have been shown to correlate with the observed regioselectivity. mdpi.comresearchgate.net

Diastereoselective Synthesis:

Diastereoselectivity is often achieved by employing chiral auxiliaries or catalysts, or by taking advantage of substrate-controlled reactions. The isomerization of β-hydroxy vinylsulfones to the corresponding allylic isomers upon treatment with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can proceed with diastereoselectivity. chemrxiv.org The size of the substituent on the carbinol carbon has been shown to influence the diastereomeric ratio of the product. chemrxiv.org

The synthesis of substituted morpholines can also be achieved with high diastereoselectivity. For example, a substituent-directed cycloisomerization-reduction cascade of N-sulfonylated alkynyl amino alcohols, catalyzed by Ag(OTf), furnishes morpholines with excellent diastereoselectivity (dr ≥ 19:1). academie-sciences.fr Similarly, copper-promoted oxyamination of alkenes allows for the diastereoselective synthesis of 2-aminomethyl morpholines.

The following table presents selected examples of stereochemical and regiochemical control in the synthesis of vinyl sulfones and morpholine derivatives.

| Reaction Type | Substrates | Catalyst/Reagent | Product | Selectivity (Ratio) | Yield | Reference |

|---|---|---|---|---|---|---|

| Regioselective Heck-type coupling | Sulfinic acids and Alkenes | Fe-catalyst, Hydroxylamine | (E)-Vinyl sulfones | Regioselective for (E)-isomer | Not specified | rsc.org |

| Regioselective Tandem Vinylation | Tosylhydrazones and CNBr-TBAB | Metal-free | Vinyl sulfones | Regioselective | Good | organic-chemistry.org |

| Regioselective Hydrofluorination | Alkynyl sulfones and HF | Copper-catalyst | (E)-β-Fluorovinyl sulfones | Varying E/Z selectivity | Varying | mdpi.comresearchgate.net |

| Diastereoselective Isomerization | β-Hydroxy vinylsulfones | DBU | Allylic sulfones | dr up to >95:5 | 65-68% | chemrxiv.org |

| Diastereoselective Cycloisomerization | N-Sulfonylated alkynyl amino alcohols | Ag(OTf) | Substituted morpholines | dr ≥ 19:1 | Excellent | academie-sciences.fr |

Green Chemistry Approaches in Morpholine and Vinyl Sulfone Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This involves the use of environmentally benign solvents, catalysts, and reagents, as well as the development of atom-economical and energy-efficient processes.

Green Synthesis of Vinyl Sulfones:

Significant progress has been made in developing greener routes to vinyl sulfones. A notable advancement is the use of water as a solvent. For example, a molecular iodine-mediated reaction for preparing vinyl sulfones from sodium sulfinates and alkenes can be performed in water at room temperature. rsc.org Electrosynthesis offers another environmentally friendly alternative by avoiding the use of hazardous oxidants. An electrochemical method for synthesizing vinyl sulfones from sodium sulfinates and olefins has been reported, which proceeds under mild conditions. rsc.org

Transition-metal-free syntheses are also a key aspect of green chemistry. A tandem cross-decarboxylative/coupling reaction of sodium sulfinates and cinnamic acids provides vinyl sulfones without the need for a metal catalyst. lidsen.com Furthermore, visible-light-mediated synthesis using organic dyes as photocatalysts represents a sustainable approach. rsc.orgbohrium.com For instance, the synthesis of vinyl sulfones from alkenes and sulfonyl chlorides can be achieved using a nano Cu2O/TiO2 photocatalyst under visible light. bohrium.com

Green Synthesis of Morpholines:

The development of green synthetic methods for morpholines has also been a focus of research. A simple and high-yielding, one or two-step, redox-neutral protocol for the conversion of 1,2-amino alcohols to morpholines has been developed using inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgorganic-chemistry.org This method avoids the use of harsh reagents and multiple protection-deprotection steps.

The use of novel, reusable catalysts is another green approach. A nanocomposite of 4-(2-aminoethyl)-morpholine on a silica (B1680970) surface has been prepared and used as an efficient and reusable organocatalyst for the synthesis of polyhydroquinoline derivatives in an environmentally friendly manner. nih.gov Additionally, the synthesis of N-substituted ureas, which can be precursors to morpholine-containing structures, has been achieved in water without the need for organic co-solvents. researchgate.net The use of morpholine-based ionic liquids as catalysts for the synthesis of other heterocyclic compounds also highlights a green chemistry approach. lidsen.com

The following table provides an overview of some green chemistry approaches for the synthesis of vinyl sulfones and morpholine derivatives.

| Target Compound Class | Green Approach | Key Features | Reference |

|---|---|---|---|

| Vinyl Sulfones | Reaction in aqueous media | Use of water as a solvent, room temperature conditions. | rsc.org |

| Vinyl Sulfones | Electrosynthesis | Avoids hazardous oxidants, mild electron-transfer conditions. | rsc.org |

| Vinyl Sulfones | Transition-metal-free synthesis | Avoids metal catalysts, simple and efficient. | lidsen.com |

| Vinyl Sulfones | Visible-light photocatalysis | Uses organic dyes or nano-photocatalysts, mild conditions. | rsc.orgbohrium.com |

| Morpholines | Use of ethylene sulfate | Simple, high-yielding, redox-neutral, inexpensive reagents. | chemrxiv.orgorganic-chemistry.org |

| Morpholine Derivatives | Reusable nanocatalyst | Heterogeneous organocatalyst, environmentally friendly. | nih.gov |

| Morpholine-based Ionic Liquids | Catalysis in synthesis | Acts as a catalyst, easy workup, high yield. | lidsen.com |

Elucidating the Reactivity Profile and Reaction Mechanisms of 4 Vinylsulfonyl Morpholine

Nucleophilic Addition Reactions

Nucleophilic addition reactions are a cornerstone of the chemical behavior of 4-vinylsulfonyl-morpholine. The strong electron-withdrawing capacity of the sulfonyl group polarizes the carbon-carbon double bond, making the β-carbon an excellent Michael acceptor.

The Michael addition, or conjugate addition, is a key reaction of this compound. researchgate.net In this reaction, a nucleophile adds to the β-carbon of the vinyl group, leading to the formation of a stable carbon-nucleophile bond. The reaction proceeds via an enolate intermediate which is subsequently protonated. Vinyl sulfones are known to be highly effective Michael acceptors, often exhibiting greater reactivity than α,β-unsaturated esters and amides. researchgate.net

The addition of thiols to vinyl sulfones, known as the Thiol-Michael addition, is a highly efficient and often "click" type reaction, characterized by high yields and mild reaction conditions. researchgate.netnih.gov The reaction involves the attack of a thiolate anion on the β-carbon of the vinyl sulfone. researchgate.net This process is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate. researchgate.net

The general mechanism for the Thiol-Michael addition to this compound can be depicted as follows:

Deprotonation: A base removes the acidic proton from the thiol (R-SH), generating a thiolate anion (R-S⁻).

Nucleophilic Attack: The thiolate anion attacks the electrophilic β-carbon of the this compound.

Protonation: The resulting carbanion is protonated by the conjugate acid of the base or another proton source to yield the final thioether product.

Studies comparing the reactivity of various Michael acceptors have shown that vinyl sulfones react more rapidly and selectively with thiols compared to acrylates. rsc.org This selectivity allows for orthogonal functionalization in systems containing both moieties. The reaction kinetics are influenced by the nature of the thiol, the base catalyst, and the solvent system.

Table 1: Representative Thiol-Michael Addition to this compound

| Thiol Nucleophile | Catalyst | Solvent | Product |

| Benzenethiol | Triethylamine (B128534) | Dichloromethane (B109758) | 4-(2-(Phenylthio)ethylsulfonyl)morpholine |

| 1-Hexanethiol | Sodium Hydroxide | Methanol | 4-(2-(Hexylthio)ethylsulfonyl)morpholine |

| Cysteine | Phosphate Buffer (pH 7.4) | Water | S-(2-(Morpholinosulfonyl)ethyl)cysteine |

The Aza-Michael addition involves the conjugate addition of nitrogen-based nucleophiles, such as primary and secondary amines, to the activated alkene of this compound. researchgate.net This reaction is a powerful tool for the formation of carbon-nitrogen bonds and the synthesis of β-amino sulfone derivatives. mdpi.com

The reaction with primary amines can potentially lead to a double addition product, where two molecules of the vinyl sulfone react with the amine. However, reaction conditions can often be controlled to favor the mono-adduct. mdpi.com Secondary amines, such as piperidine (B6355638) or morpholine (B109124) itself, readily undergo Aza-Michael addition to form the corresponding tertiary amine adducts. researchgate.net The reactivity of amines in Aza-Michael additions is influenced by their nucleophilicity and steric hindrance. researchgate.net

Mechanistically, the reaction can proceed with or without a catalyst, as the amine can act as both the nucleophile and the base to facilitate the reaction. researchgate.net The addition of a primary or secondary amine to this compound results in the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final product.

Table 2: Representative Aza-Michael Addition to this compound

| Amine Nucleophile | Conditions | Product |

| Aniline | Neat, room temp. | 4-(2-(Phenylamino)ethylsulfonyl)morpholine |

| Piperidine | Methanol, reflux | 4-(2-(Piperidin-1-yl)ethylsulfonyl)morpholine |

| Benzylamine | Solvent-free, 50 °C | 4-(2-(Benzylamino)ethylsulfonyl)morpholine |

Recent research has also explored solvent-free and mechanochemical methods, such as ball milling, to carry out Aza-Michael additions, offering more environmentally friendly synthetic routes. irb.hr

The development of organocatalysis has enabled the enantioselective Michael addition of nucleophiles to α,β-unsaturated compounds, including vinyl sulfones. rsc.orgnih.govscilit.com Chiral secondary amines, such as derivatives of proline and cinchona alkaloids, are commonly employed as organocatalysts. rsc.org These catalysts activate the Michael donor (e.g., a ketone or aldehyde) by forming a nucleophilic enamine intermediate. This chiral enamine then adds to the vinyl sulfone in a stereocontrolled manner.

The general cycle for an organocatalyzed asymmetric Michael addition of an aldehyde to this compound would involve:

Formation of a chiral enamine between the aldehyde and the chiral amine catalyst.

Enantioselective attack of the enamine on the this compound.

Hydrolysis of the resulting iminium ion to release the chiral product and regenerate the catalyst.

This methodology allows for the synthesis of optically active sulfone-containing molecules, which are of interest in medicinal chemistry. High enantioselectivities (ee) and diastereoselectivities (dr) have been achieved in the addition of aldehydes and ketones to various vinyl sulfones using this approach. nih.govscilit.com

While less common than additions of thiols and amines, alcohols and phenols can also act as nucleophiles in Michael additions to vinyl sulfones, including this compound. These reactions typically require stronger basic conditions to deprotonate the alcohol or phenol (B47542) to the corresponding, more nucleophilic, alkoxide or phenoxide.

The addition of an alcohol (R-OH) or a phenol (Ar-OH) would proceed via the attack of the corresponding anion on the β-carbon of the vinyl group, followed by protonation of the resulting carbanion to yield an ether product. The efficiency of the reaction is dependent on the acidity of the alcohol or phenol and the reaction conditions employed. For instance, phenols, being more acidic than alcohols, generally react under milder basic conditions.

Michael Addition Chemistry of the α,β-Unsaturated Sulfone

Cycloaddition Reactions Involving the Vinyl Sulfone Group

The vinyl sulfone moiety of this compound can also participate in cycloaddition reactions, where it acts as a 2π-electron component (a dienophile or dipolarophile). These reactions are valuable for the construction of cyclic and heterocyclic systems.

A prominent example is the [3+2] cycloaddition with 1,3-dipoles such as azides or nitrones. For instance, the reaction of a vinyl sulfone with an organic azide (B81097) can lead to the formation of a triazoline ring, which may subsequently rearrange. Similarly, reaction with an azomethine ylide can produce substituted pyrrolidines. researchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition, is also a possibility where this compound acts as the dienophile in reaction with a conjugated diene. The electron-withdrawing sulfonyl group activates the double bond, making it a good dienophile for reactions with electron-rich dienes. The stereochemistry of these reactions is often predictable based on the principles of orbital symmetry. libretexts.orglibretexts.org

The specific conditions and outcomes of these cycloaddition reactions depend on the nature of the reacting partner and can be influenced by thermal or photochemical activation. libretexts.org

Diels-Alder Reaction Pathways

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. In this reaction, a conjugated diene reacts with a dienophile. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. wikipedia.orgpsiberg.com Consequently, this compound, with its electron-deficient vinyl group, is expected to be a reactive dienophile in Diels-Alder reactions. mnstate.edu

The reaction proceeds via a concerted mechanism, involving a single, cyclic transition state where two new sigma bonds are formed simultaneously. wikipedia.orgpsiberg.com The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic properties of the substituents on both the diene and the dienophile. The most electron-rich carbon of the diene will preferentially bond to the most electron-deficient carbon of the dienophile. chemistrysteps.com In the case of this compound, the β-carbon of the vinyl group is the most electrophilic center.

While specific examples of this compound in Diels-Alder reactions are not extensively documented in the reviewed literature, its reactivity can be inferred from analogous systems. For instance, other vinyl sulfones readily participate in these cycloadditions. The general reaction pathway would involve the [4+2] cycloaddition of this compound with an electron-rich diene to yield a substituted cyclohexene (B86901) derivative.

Table 1: Predicted Diels-Alder Reactivity of this compound

| Diene Type | Expected Reactivity | Product Type |

| Electron-rich dienes (e.g., those with alkyl or alkoxy substituents) | High | Substituted cyclohexene |

| Unsubstituted dienes (e.g., 1,3-butadiene) | Moderate | Substituted cyclohexene |

| Electron-poor dienes | Low to no reaction | Not applicable |

Inverse Electron Demand Diels-Alder Reactions

The inverse electron demand Diels-Alder (IEDDA) reaction is a variant of the Diels-Alder reaction where the electronic requirements of the diene and dienophile are reversed. rsc.orgwikipedia.org In IEDDA, an electron-poor diene reacts with an electron-rich dienophile. nih.gov This reaction is particularly useful for the synthesis of heterocyclic compounds when heteroatoms are part of the diene or dienophile. wikipedia.orgsigmaaldrich.com

Given that this compound is an electron-poor alkene, it would function as the dienophile in a reaction with an electron-rich diene, which is characteristic of a normal Diels-Alder reaction, not an inverse electron demand one. For this compound to participate in an IEDDA reaction, it would need to react with an even more electron-deficient diene, which is electronically disfavored. Therefore, this compound is not a suitable substrate for IEDDA reactions as the dienophile. Instead, it is a prime candidate for reacting with electron-rich dienes in a conventional Diels-Alder cycloaddition.

The key to IEDDA is the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org For a reaction to proceed efficiently, the energy gap between these orbitals must be small. In the case of this compound, its LUMO is low due to the electron-withdrawing sulfonyl group, making it a good dienophile for reaction with high-energy HOMO electron-rich dienes in a normal Diels-Alder fashion.

Reactivity with Biological Thiols and Amines

The vinyl sulfone moiety is a well-known Michael acceptor, readily undergoing conjugate addition with soft nucleophiles such as thiols and amines. This reactivity is central to the biological activity of many vinyl sulfone-containing compounds.

The reaction with biological thiols, such as the side chain of cysteine residues in proteins, is particularly facile. researchgate.net The nucleophilic thiolate anion attacks the β-carbon of the vinyl group, leading to the formation of a stable thioether bond. researchgate.netnih.gov This reaction is often irreversible and proceeds under physiological conditions. The mechanism involves the initial Michael addition to form an enolate intermediate, which is then protonated to yield the final adduct. researchgate.net

Similarly, this compound can react with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues in proteins. researchgate.netnih.gov The reaction proceeds via an aza-Michael addition, forming a stable carbon-nitrogen bond. The selectivity for lysine's ε-amino group over the N-terminal α-amino group can be achieved by controlling the reaction pH, as the ε-amino group is generally more nucleophilic. rsc.org

Table 2: Reactivity of this compound with Biological Nucleophiles

| Nucleophile | Amino Acid Example | Reaction Type | Bond Formed |

| Thiol | Cysteine | Michael Addition | Thioether |

| Primary Amine | Lysine | aza-Michael Addition | Secondary Amine |

Radical-Mediated Transformations of the Vinyl Sulfone Unit

The vinyl sulfone group of this compound can also participate in radical-mediated reactions. Under photoredox catalysis, related vinyl sulfonyl fluorides can be converted into sulfur(VI) radicals. nih.gov These highly reactive intermediates can then undergo a variety of transformations.

One notable reaction is the radical addition to alkenes. nih.gov In a process analogous to atom transfer radical addition (ATRA), a sulfonyl radical can add across a double bond. For instance, the self-condensation of vinyl sulfonyl fluorides in the absence of other radical traps can lead to the formation of symmetrical divinyl sulfones. nih.gov This suggests that under appropriate radical-initiating conditions, this compound could undergo similar transformations.

The generation of the sulfonyl radical is a key step. This can be achieved through various methods, including the use of a photocatalyst and a suitable organosuperbase. nih.gov Once formed, the sulfonyl radical can engage in coupling reactions. The reaction is often inhibited by radical scavengers like TEMPO, confirming the radical nature of the mechanism. nih.govmdpi.com

Table 3: Radical-Mediated Reactions of Vinyl Sulfones

| Reaction Type | Reactants | Conditions | Product Type |

| Radical Sulfonylation | Vinyl Sulfonyl Fluoride (B91410), Alkene | Photocatalyst (e.g., Ru(bpy)₃Cl₂), Base (e.g., DBU), Blue LED | Divinyl Sulfone |

| Self-Condensation | Vinyl Sulfonyl Fluoride | Photocatalyst, Base | Symmetrical Divinyl Sulfone |

Academic Explorations in Medicinal Chemistry and Chemical Biology

Enzyme Inhibition by 4-Vinylsulfonyl-morpholine Derivatives

The this compound moiety is a key component in a class of compounds recognized for their ability to inhibit various enzymes. The vinyl sulfone group acts as a Michael acceptor, a feature that is central to its mechanism of action against several classes of enzymes. This reactivity allows for the formation of stable covalent bonds with nucleophilic residues within the active sites of target enzymes, leading to potent and often irreversible inhibition.

Irreversible Covalent Inhibition Mechanisms

Derivatives of this compound are prominent examples of irreversible covalent inhibitors. libretexts.orgbgc.ac.inlongdom.org This type of inhibition involves the formation of a permanent, covalent bond between the inhibitor and the enzyme, effectively inactivating it. libretexts.orgbgc.ac.inlongdom.org The vinyl sulfone functional group is an electrophilic "warhead" that readily reacts with nucleophilic amino acid residues, such as cysteine or threonine, found in the active sites of specific enzymes. pnas.orgscispace.comresearchgate.net This targeted reactivity makes vinyl sulfones a valuable scaffold in the design of specific enzyme inhibitors. biorxiv.orgplos.org

Vinyl sulfones were initially developed as mechanism-based inhibitors of cysteine proteases. pnas.orgnih.gov These enzymes, which play crucial roles in various physiological and pathological processes, possess a highly reactive cysteine residue in their active site. researchgate.netbiorxiv.orgnih.gov The sulfur atom of the cysteine's thiol group acts as a potent nucleophile, attacking the β-carbon of the vinyl sulfone group in a Michael-type addition reaction. researchgate.netbiorxiv.orgacs.org This results in the formation of a stable thioether bond, leading to the irreversible inactivation of the enzyme. researchgate.netbiorxiv.org

Peptidyl vinyl sulfones, which incorporate a peptide-like structure to mimic the natural substrate of the protease, have been extensively studied. biorxiv.orgnih.gov For instance, compounds like morpholine (B109124) urea-Leu-homoPhe-phenyl vinyl sulfone have demonstrated potent activity against falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum. nih.gov The design of these inhibitors often involves optimizing the peptide portion to achieve high affinity and selectivity for the target protease. biorxiv.orgnih.gov The heterocyclic β-aminomethyl vinyl sulfone, RA-0002034, is another example that has been identified as a potent irreversible covalent inhibitor of the alphavirus nsP2 cysteine protease. acs.orgnih.gov

Table 1: Examples of Vinyl Sulfone-based Cysteine Protease Inhibitors

| Compound/Class | Target Protease | Inhibition Characteristics |

|---|---|---|

| Peptidyl Vinyl Sulfones | Cysteine Proteases (e.g., Papain, Falcipain-2) nih.govsigmaaldrich.cn | Irreversible, covalent inhibition via Michael addition. nih.gov |

| K11777 (Vinyl Sulfone) | Cruzain (Trypanosoma cruzi) researchgate.netplos.org | Irreversible inactivation by covalent modification of the active site cysteine. researchgate.net |

| RA-0002034 | Alphavirus nsP2 Cysteine Protease acs.orgnih.gov | Potent, irreversible covalent inhibitor. acs.orgnih.gov |

Protein tyrosine phosphatases (PTPs) are another class of enzymes susceptible to inhibition by vinyl sulfone-containing compounds. nih.govnih.gov PTPs are crucial regulators of signal transduction pathways, and their dysregulation is implicated in various diseases. nih.govnih.gov Similar to cysteine proteases, PTPs have a critical cysteine residue in their active site that is essential for their catalytic activity. nih.govchemrxiv.org

Aryl vinyl sulfones and sulfonates have been investigated as active site-directed probes for PTPs. sigmaaldrich.cnnih.govchemrxiv.orgresearchgate.net These compounds are designed to mimic the phosphotyrosine substrate of PTPs. sigmaaldrich.cn The vinyl group serves as a Michael acceptor for the nucleophilic active-site cysteine, leading to covalent and irreversible inactivation of the enzyme. sigmaaldrich.cnnih.gov For example, phenyl vinyl sulfone (PVS) and phenyl vinyl sulfonate (PVSN) have been shown to inactivate the YopH PTP in a time- and concentration-dependent manner. nih.gov While these initial compounds showed modest affinity, they established the potential of the vinyl sulfone warhead for targeting PTPs. nih.govnih.gov More complex derivatives have since been developed with improved kinetic parameters. nih.gov

Table 2: Kinetic Parameters of Selected Covalent PTP Inhibitors

| Inhibitor | Target PTP | K_I (μM) | k_inact (min⁻¹) |

|---|---|---|---|

| Phenyl vinyl sulfonate (PVSN) | YopH | 290 | 0.061 |

Data sourced from a study on covalent inhibition of protein tyrosine phosphatases. nih.gov

The proteasome is a large, multi-catalytic protease complex responsible for degrading ubiquitinated proteins, making it a key player in cellular protein homeostasis. pnas.orgdovepress.comnih.gov Its inhibition has become a validated strategy in cancer therapy. nih.govnih.gov Interestingly, peptide vinyl sulfones, originally designed for cysteine proteases, were found to be potent inhibitors of the proteasome. pnas.orgscispace.com This was a surprising discovery, as the proteasome utilizes a threonine residue as its active site nucleophile, rather than a cysteine. pnas.orgscispace.com

The mechanism of inhibition involves the covalent modification of the N-terminal threonine residue of the proteasome's catalytic β subunits. pnas.orgscispace.comuu.nl The hydroxyl group of the threonine attacks the vinyl sulfone, leading to irreversible inactivation of the proteasome's various peptidase activities, including the chymotrypsin-like, trypsin-like, and peptidylglutamyl peptidase activities. pnas.org Peptide vinyl sulfones, such as those with a Leu-Leu-Leu sequence, have been shown to effectively inhibit the proteasome both in vitro and in living cells. pnas.orgscispace.com The development of these inhibitors has provided valuable tools for studying proteasome function and has led to the exploration of new derivatives, such as those containing a ureido structural element or a dual-warhead peptido vinyl sulfonyl fluoride (B91410), to enhance potency and selectivity. uu.nlrsc.org

Table 3: Proteasome Inhibitory Activity of Vinyl Sulfone Derivatives

| Compound/Class | Target Subunit/Activity | Key Findings |

|---|---|---|

| Peptide Vinyl Sulfones (e.g., Z-L₃VS) | Chymotrypsin-like, Trypsin-like, Peptidylglutamyl peptidase pnas.org | Covalent, irreversible inhibition of the active site threonine. pnas.org |

| Urea-containing Peptide Vinyl Sulfones | β1 and β5 subunits rsc.org | Subunit selectivity is influenced by the distance of the ureido linkage from the electrophilic trap. rsc.org |

Reversible Enzyme Inhibition Modalities

While the vinyl sulfone moiety is predominantly associated with irreversible covalent inhibition, the concept of reversible covalent inhibition has emerged in the context of modified vinyl sulfone structures. libretexts.orgnih.gov Reversible inhibition implies that the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. libretexts.orgbgc.ac.in

Specifically, the development of α-fluorovinylsulfones has introduced a class of covalent reversible inhibitors for cysteine proteases like rhodesain, a key enzyme in the parasite Trypanosoma brucei rhodesiense. nih.gov These inhibitors act as slow-tight binders, indicating a two-step mechanism: an initial non-covalent binding followed by the formation of a covalent bond that can be reversed. nih.gov The presence of the fluorine atom at the α-position of the vinyl sulfone appears to modulate the reactivity and the stability of the resulting covalent adduct, allowing for this reversible behavior. nih.gov This modality offers a different kinetic profile compared to classic irreversible inhibitors, which could have distinct pharmacological implications.

Kinase Inhibition Profiles (e.g., PI3K, mTOR, Aurora Kinases)

The morpholine ring is a common structural feature in a variety of kinase inhibitors, including those targeting the PI3K/mTOR and Aurora kinase pathways. nih.govnih.govresearchgate.netunimi.it While the this compound scaffold itself is not a classic kinase inhibitor, the individual components—the morpholine ring and the vinyl sulfone group—have been incorporated into kinase inhibitor designs.

The morpholine group is frequently found in inhibitors of the Phosphatidylinositol 3-kinase (PI3K) family. nih.govresearchgate.net For example, the well-known PI3K inhibitor LY294002 contains a morpholine ring. mdpi.com Many modern PI3K and dual PI3K/mTOR inhibitors, such as PQR514, incorporate morpholine moieties to enhance their binding and pharmacological properties. unimi.it

Aurora kinases, which are critical for cell division, are another important target in cancer therapy. nih.govd-nb.infocreative-diagnostics.com Several small molecule inhibitors of Aurora kinases have been developed, some of which are heterocyclic molecules. nih.gov For instance, AT9283 is a multi-targeted kinase inhibitor with potent activity against Aurora kinases A and B. nih.govastx.com

The vinyl sulfone group, acting as a covalent warhead, has also been explored in the context of kinase inhibition. Although less common than in protease inhibitors, vinylsulfonamides have been developed as potent and irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase. nih.gov This demonstrates that the covalent inhibition strategy enabled by the vinyl sulfone group can be extended to the kinase family.

Table 4: Kinase Inhibitor Classes Featuring Morpholine or Vinyl Sulfone Moieties

| Kinase Target Family | Relevant Inhibitor Class/Example | Structural Feature of Interest |

|---|---|---|

| PI3K/mTOR | Pan-PI3K inhibitors (e.g., LY294002, PQR514) nih.govunimi.itmdpi.com | Morpholine ring researchgate.netunimi.it |

| Aurora Kinases | Multi-targeted inhibitors (e.g., AT9283) nih.govastx.com | Heterocyclic structures nih.gov |

Cholinesterase and Monoamine Oxidase Inhibition

Cholinesterases, such as acetylcholinesterase (AChE), are enzymes that break down the neurotransmitter acetylcholine. nih.govnih.gov Their inhibition is a key strategy in the management of Alzheimer's disease to enhance cholinergic transmission. nih.govmdpi.com Monoamine oxidases (MAOs), which exist as two isoforms (MAO-A and MAO-B), are responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin. mdpi.com MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease to preserve dopamine levels. mdpi.com

The morpholine scaffold is a component of several compounds investigated for neuroprotective activities. A series of morpholine-based chalcones were synthesized and evaluated for their ability to inhibit both MAOs and AChE. nih.govnih.gov Within this series, certain compounds showed potent and selective inhibition of MAO-B, while others demonstrated dual-acting inhibition of both MAO-B and AChE. nih.govnih.gov For example, the compound designated MO1, an unsubstituted 1-(4-morpholinophenyl)prop-2-en-1-one, was a highly potent and selective MAO-B inhibitor, whereas compound MO5 was identified as a dual-acting inhibitor. nih.govnih.gov Kinetic studies revealed that these inhibitions could be reversible and of a mixed or competitive nature. nih.gov Furthermore, novel quinoline (B57606) derivatives bearing a morpholine group have also been synthesized and shown to possess significant AChE inhibitory activity, with some compounds exhibiting potency comparable to the reference drug galantamine. mdpi.com

The vinyl sulfone moiety is a well-established reactive group, or "warhead," capable of forming covalent bonds with nucleophilic residues in enzyme active sites. scispace.com This irreversible binding mechanism is a hallmark of many potent enzyme inhibitors. The combination of the morpholine ring, a scaffold present in known cholinesterase and MAO inhibitors, with the reactive vinyl sulfone group in this compound suggests its potential as a candidate for investigation in the context of neurodegenerative diseases.

Table 1: Inhibitory Activities of Selected Morpholine-Containing Compounds against MAO and AChE This table is interactive. You can sort and filter the data.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Selectivity | Source |

|---|---|---|---|---|---|

| MO1 | MAO-B | 0.030 | Reversible, Mixed | MAO-B Selective | nih.govnih.gov |

| MO7 | MAO-B | 0.25 | - | MAO-B Selective | nih.gov |

| MO5 | AChE | 6.1 | Reversible, Competitive | Dual AChE/MAO-B | nih.govnih.gov |

| MO9 | AChE | 12.01 | Reversible, Noncompetitive | - | nih.govnih.gov |

| MO7 | MAO-A | 7.1 | - | - | nih.govnih.gov |

| 11g | AChE | 1.94 | Mixed-type | - | mdpi.com |

| 11g | BChE | 28.37 | - | - | mdpi.com |

Factor Xa and Urease Inhibition

Direct factor Xa inhibitors are a class of anticoagulants used to treat and prevent thromboembolic events by directly blocking the activity of Factor Xa, a key enzyme in the coagulation cascade. wikipedia.orgaging-us.com Their mechanism prevents the conversion of prothrombin to thrombin, thus inhibiting fibrin (B1330869) formation. wikipedia.org While specific studies on this compound as a Factor Xa inhibitor are not prominent, the exploration of novel scaffolds is ongoing in this therapeutic area. Some data suggests that four-factor prothrombin complex concentrate (4F-PCC) can be used as a reversal agent for FXa inhibitors. nih.gov

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. ekb.eg It is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, as the ammonia produced helps neutralize the acidic environment of the stomach, facilitating colonization. nih.gov Therefore, urease inhibition is an attractive therapeutic strategy for managing infections and related conditions like peptic ulcers and urolithiasis. ekb.eg Research has shown that compounds incorporating a morpholine ring can be potent urease inhibitors. researchgate.net For instance, morpholine-thiophene hybrid thiosemicarbazones have been synthesized and found to be significantly more potent than the standard inhibitor thiourea. researchgate.net The vinyl sulfone group's ability to act as a Michael acceptor could potentially allow this compound to form a covalent bond with the thiol group of the cysteine residue in the active site of urease, a common mechanism for irreversible inhibition. scispace.com

Table 2: Inhibitory Activity of Selected Morpholine Hybrids against Urease This table is interactive. You can sort and filter the data.

| Compound Class | Lead Compound | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| Morpholine-thiophene hybrids | 5g | 3.80 ± 1.9 | Uncompetitive | researchgate.net |

| Dihydropyrimidine phthalimide (B116566) hybrids | 10g | 12.6 ± 0.1 | - | ekb.eg |

| Thiourea (Standard) | - | 21.0 - 23.0 | - | ekb.egresearchgate.net |

β-Secretase (BACE-1) and γ-Secretase Inhibition

The accumulation of amyloid-β (Aβ) peptide is a central event in the pathology of Alzheimer's disease. embopress.org This peptide is generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE-1) and γ-secretase. researchgate.netbachem.com Consequently, inhibiting these secretases is a major therapeutic strategy aimed at reducing Aβ production. bachem.comalzforum.org

The morpholine scaffold has been incorporated into molecules designed as γ-secretase inhibitors (GSIs). researchgate.netnih.gov Specifically, a series of substituted 4-morpholine N-arylsulfonamides were developed and shown to effectively inhibit γ-secretase, leading to a significant reduction of Aβ levels in animal models. researchgate.netnih.gov Similarly, aryl sulfone structures have been identified as a class of γ-secretase inhibitors. nih.gov The presence of both a morpholine ring and a sulfone group in this compound makes it structurally related to these known inhibitor classes.

While BACE-1 also belongs to the aspartyl protease family, inhibitors are often designed to mimic the transition state of the APP cleavage site. researchgate.netbachem.com The vinyl sulfone group in this compound is a reactive electrophile that could potentially interact with nucleophilic residues in the active sites of these proteases, suggesting a possible, albeit unexplored, inhibitory role. The development of BACE inhibitors has faced challenges due to off-target effects, highlighting the need for new chemical approaches. alzforum.org

Activity-Based Protein Profiling (ABPP) Applications

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique that utilizes specially designed chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. nih.govnih.govnih.gov These activity-based probes (ABPs) typically form a covalent bond with the active site of a target enzyme, allowing for subsequent detection and identification. nih.govwikipedia.org

Design and Synthesis of Vinyl Sulfone-Based ABPP Probes

A standard activity-based probe consists of three key components: a reactive group (or "warhead") that covalently modifies the enzyme, a reporter tag (e.g., biotin (B1667282) or a fluorophore) for visualization or enrichment, and a linker connecting the two. wikipedia.orgrsc.org The vinyl sulfone moiety serves as an excellent warhead for ABPP probes. scispace.comresearchgate.net It functions as a Michael acceptor, reacting with nucleophilic amino acid residues, most notably cysteine, in the active sites of enzymes. scispace.comrsc.org This reactivity has been exploited to design a wide range of ABPs targeting various enzyme classes. scispace.comresearchgate.net

Vinyl sulfone-containing peptides have been synthesized to target cysteine proteases. researchgate.net Probes have also been developed where the vinyl sulfone warhead is coupled to a recognition element, such as a truncated ubiquitin, to specifically target deubiquitinating enzymes (DUBs). nih.govnih.gov In the context of this compound, the vinyl sulfone group acts as the reactive warhead, while the morpholine ring could function as part of the linker or as a specificity-determining element, influencing the probe's interaction with the target protein.

Elucidation of Target Enzyme Activities

Vinyl sulfone-based ABPs have been instrumental in studying the activity of numerous enzymes. They are particularly well-suited for profiling cysteine proteases, such as cathepsins and deubiquitinating enzymes. scispace.complos.org For example, a ubiquitin vinyl sulfone (Ub-VS) probe was a critical tool in the study of DUB function, enabling the specific labeling and identification of these enzymes in complex cell lysates. nih.gov

Furthermore, the utility of vinyl sulfones extends beyond cysteine proteases. Peptide vinyl sulfones have been adapted to serve as proteasome-directed ABPs, where they selectively engage a catalytic threonine nucleophile in the proteasome's active sites. researchgate.netnih.gov By creating libraries of these probes with varying peptide sequences, researchers have gained insights into the substrate specificity of different proteasomal subunits. researchgate.net Aryl vinyl sulfone probes have also been developed to investigate the activity of protein tyrosine phosphatases (PTPs). scispace.comresearchgate.net These examples underscore the versatility of the vinyl sulfone warhead in designing probes to elucidate the functional roles of diverse enzyme families in cellular physiology and disease. scispace.com

Orthogonal Labeling Strategies for Proteomics

A significant advancement in ABPP is the development of two-step or orthogonal labeling strategies. nih.gov This approach is particularly useful for creating probes that can enter living cells. Instead of attaching a bulky reporter tag like biotin directly to the probe, a small, bio-inert chemical handle (a "mini-tag") is incorporated. nih.gov After the probe has labeled its target enzyme within the cell, the cells are lysed, and a reporter molecule is attached to the mini-tag via a highly specific bioorthogonal chemical reaction. nih.gov

The vinyl sulfone framework is readily adaptable for these strategies. Probes can be synthesized to include an azide (B81097) or alkyne group as the mini-tag. scispace.comnih.gov This allows for subsequent labeling using well-established bioorthogonal reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," or the Staudinger ligation. scispace.comnih.gov For instance, azide-containing vinyl sulfone probes have been used to profile proteasomal activity in living cells, with detection accomplished by Staudinger ligation to a phosphine-containing reporter tag. researchgate.netnih.gov This two-step method overcomes the poor cell permeability of probes that are pre-labeled with bulky tags like biotin. nih.gov More complex strategies have even used multiple orthogonal reactions to label different proteasome subunits simultaneously. nih.gov Azabicyclic vinyl sulfones have also been developed as reagents that enable both cysteine-selective protein modification and subsequent bioorthogonal ligation. rsc.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Impact of Morpholine Ring Conformation on Biological Activity

The morpholine ring predominantly adopts a chair conformation, which is the most energetically favorable arrangement. This chair conformation can exist in two main forms, distinguished by the orientation of the substituent on the nitrogen atom (in this case, the vinylsulfonyl group) as either equatorial or axial. acs.orgnih.gov The preference for a particular conformation can significantly impact the molecule's biological activity by affecting how it interacts with its biological target. acs.org For instance, the flexible nature of the morpholine ring, allowing for an equilibrium between chair-like and skew-boat topologies, can be advantageous for optimizing the positioning of other parts of the molecule within a binding site. acs.orgnih.gov

Table 1: Conformational Properties of the Morpholine Ring and Their Influence on Bioactivity

| Property | Description | Impact on Biological Activity |

| Predominant Conformation | The morpholine ring typically exists in a low-energy chair conformation. | Provides a stable and predictable three-dimensional scaffold for the molecule. |

| Conformational Flexibility | The ring can interconvert between different chair and boat forms. acs.orgnih.gov | Allows the molecule to adapt its shape to fit into various enzyme or receptor binding sites. |

| Hydrogen Bonding | The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor. acs.orgnih.gov | Can form crucial interactions with amino acid residues in the target protein, enhancing binding affinity. |

| Hydrophobic Interactions | The carbon backbone of the morpholine ring can engage in hydrophobic interactions. acs.orgnih.gov | Contributes to the overall binding energy and can influence selectivity. |

| Influence on Physicochemical Properties | The presence of the morpholine ring can improve solubility and metabolic stability. tandfonline.comresearchgate.net | Enhances the drug-like properties of the molecule, improving its pharmacokinetic profile. |

Role of the Vinyl Sulfone Electrophilic Center in Target Engagement

The vinyl sulfone moiety is a key functional group in this compound and its analogs, acting as an electrophilic "warhead." researchgate.netrsc.org This electrophilicity is central to the mechanism of action for many of these compounds, particularly their ability to act as covalent inhibitors. researchgate.netbiorxiv.org The vinyl sulfone group is a Michael acceptor, meaning it can readily react with nucleophiles, such as the thiol group of cysteine residues in proteins. mdpi.comacs.org

This covalent modification of target proteins is often irreversible and can lead to potent and sustained biological effects. biorxiv.orgnih.gov The reactivity of the vinyl sulfone can be modulated by the substituents on the molecule. For example, the presence of electron-withdrawing groups on an aromatic ring attached to the vinyl sulfone can increase its electrophilicity, making it more reactive towards nucleophiles. nih.gov Conversely, electron-donating groups can decrease its reactivity. nih.gov

Structure-activity relationship studies have demonstrated that the vinyl sulfone group is often essential for the biological activity of these compounds. nih.govacs.org In studies of vinyl sulfone-based inhibitors, replacement of the vinyl sulfone with a saturated sulfone or an acetamide (B32628) group resulted in a dramatic loss of activity, confirming the critical role of the electrophilic double bond for target engagement. biorxiv.orgacs.org The selectivity of vinyl sulfones for cysteine residues over other nucleophilic amino acids like lysine (B10760008) is another important aspect of their target engagement, which can be influenced by the pH of the surrounding environment. nih.gov

Table 2: Impact of the Vinyl Sulfone Moiety on Biological Activity

| Feature | Description | Consequence for Target Engagement |

| Electrophilicity | The vinyl sulfone group is an electrophilic Michael acceptor. mdpi.comacs.org | Enables covalent bond formation with nucleophilic residues (e.g., cysteine) on target proteins. |

| Covalent Modification | Forms a stable, often irreversible, covalent bond with the target. biorxiv.orgnih.gov | Leads to potent and prolonged inhibition of the target's function. |

| Tunable Reactivity | The electrophilicity can be modified by altering other parts of the molecule. nih.gov | Allows for the optimization of reactivity to enhance potency and reduce off-target effects. |

| Essential for Activity | Removal or modification of the vinyl sulfone often leads to a loss of biological activity. biorxiv.orgacs.org | Confirms its role as the key "warhead" for target interaction. |

Rational Design Principles for Optimized Bioactivity

Another important design principle is the optimization of the electrophilicity of the vinyl sulfone group to achieve a balance between reactivity and selectivity. nih.gov The goal is to create a molecule that is reactive enough to covalently modify its intended target but not so reactive that it indiscriminately reacts with other biological molecules, which could lead to toxicity. nih.gov This fine-tuning is often achieved by modifying substituents on an aromatic ring attached to the vinyl sulfone moiety. nih.gov

Furthermore, the incorporation of other heterocyclic rings, such as pyridine (B92270), has been shown to be a successful strategy for enhancing the potency of vinyl sulfone-based Nrf2 activators. mdpi.comresearchgate.net The combination of a morpholine ring and a pyridine ring in the same molecule has led to compounds with superior Nrf2 activation and improved pharmacokinetic profiles. mdpi.com These design principles, which focus on both the "warhead" (the vinyl sulfone group) and the "scaffold" (the morpholine and other ring systems), have been instrumental in the development of potent and selective this compound analogs.

Table 3: Rational Design Strategies for this compound Analogs

| Design Principle | Rationale | Outcome |

| Incorporate a Morpholine Ring | To improve physicochemical and pharmacokinetic properties. mdpi.comresearchgate.net | Enhanced solubility, metabolic stability, and CNS permeability. |

| Tune Vinyl Sulfone Electrophilicity | To balance reactivity for potent on-target activity and minimal off-target effects. nih.govnih.gov | Optimized potency and selectivity. |

| Introduce Additional Heterocycles (e.g., Pyridine) | To enhance interactions with the biological target and improve potency. mdpi.comresearchgate.net | Increased Nrf2 activation and improved drug-like properties. |

| Modify Aromatic Substituents | To alter the electronic properties of the vinyl sulfone and explore additional binding interactions. nih.govnih.gov | Modulation of reactivity and potency. |

Mechanistic Insights into Biological Activities

The biological effects of this compound and its analogs are rooted in their ability to interact with specific cellular pathways. A primary mechanism of action that has been extensively studied is the activation of the NRF2 pathway, a critical cellular defense mechanism against oxidative stress. Additionally, there is emerging evidence that these compounds may modulate other signaling pathways, such as those involving protein kinases.

NRF2 Pathway Activation Mechanisms

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a central role in the cellular response to oxidative and electrophilic stress. nih.govplos.org Under normal conditions, NRF2 is kept at low levels in the cytoplasm through its interaction with the Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and subsequent degradation by the proteasome. plos.orguniprot.org

Electrophilic compounds, such as those containing a vinyl sulfone group, can activate the NRF2 pathway by covalently modifying specific cysteine residues on KEAP1. frontiersin.orguniprot.orguniprot.org This modification leads to a conformational change in KEAP1, disrupting the KEAP1-NRF2 interaction and preventing the degradation of NRF2. plos.org As a result, newly synthesized NRF2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of various target genes. consensus.appnih.gov This leads to the increased expression of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as enzymes involved in glutathione (B108866) synthesis. nih.gov

Studies on vinyl sulfone derivatives have confirmed that their neuroprotective and anti-inflammatory effects are often mediated through the activation of the NRF2 pathway. nih.govnih.gov The covalent modification of KEAP1 by the electrophilic vinyl sulfone is a key initiating event in this process. frontiersin.orguniprot.org Specific cysteine residues within KEAP1, such as Cys151, Cys273, and Cys288, have been identified as potential targets for electrophilic attack. frontiersin.orgnih.govnih.gov The ability of this compound analogs to activate this protective pathway makes them promising candidates for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders. mdpi.com

Table 4: Key Steps in the NRF2 Pathway Activation by this compound Analogs

| Step | Description | Key Molecules Involved |

| 1. Covalent Modification of KEAP1 | The electrophilic vinyl sulfone group reacts with cysteine residues on KEAP1. frontiersin.orguniprot.orguniprot.org | This compound analog, KEAP1 |

| 2. Disruption of KEAP1-NRF2 Interaction | The modification of KEAP1 leads to a conformational change that prevents it from binding to and degrading NRF2. plos.org | KEAP1, NRF2 |

| 3. NRF2 Accumulation and Nuclear Translocation | NRF2 protein levels increase in the cytoplasm and it moves into the nucleus. consensus.appnih.gov | NRF2 |

| 4. ARE Binding and Gene Transcription | In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of target genes. consensus.appnih.gov | NRF2, ARE |

| 5. Upregulation of Cytoprotective Genes | Increased expression of antioxidant and detoxification enzymes. nih.gov | HO-1, NQO1, GCLC, etc. |

Modulation of Receptor and Cellular Pathways

While the activation of the NRF2 pathway is a well-established mechanism of action for many vinyl sulfone-containing compounds, there is also evidence to suggest that they may modulate other cellular signaling pathways. The interconnectedness of cellular signaling networks means that the activation of one pathway can have downstream effects on others. nih.gov For example, there is crosstalk between the NRF2 pathway and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival. nih.govijbs.comwikipedia.org In some contexts, the PI3K/Akt pathway can be involved in the regulation of NRF2 activity. frontiersin.org

However, the specific non-NRF2 targets of this compound and its analogs are not as well-characterized. Further research is needed to fully elucidate the extent to which these compounds modulate other receptor and cellular pathways and to understand the contribution of these interactions to their biological activities.

Computational Chemistry in Mechanistic Elucidation and Design

Computational chemistry serves as a powerful tool in modern drug discovery and materials science, providing deep insights into molecular behavior that guide experimental work. For this compound, a compound recognized for its reactive vinyl group, computational methods are instrumental in elucidating reaction mechanisms, predicting reactivity, and designing novel derivatives with tailored properties. These in silico approaches allow researchers to understand the intricacies of its interactions at an atomic level, accelerating the development of its applications in medicinal chemistry and chemical biology.

Molecular Docking and Dynamics Simulations

The biological activity of this compound and its analogues often stems from their ability to act as covalent inhibitors. rowansci.com These molecules typically function by forming a permanent covalent bond with a nucleophilic amino acid residue, such as cysteine, within the active site of a target protein. rowansci.com Computational techniques like molecular docking and molecular dynamics (MD) simulations are crucial for understanding and predicting these covalent inhibition events. nih.govbiorxiv.org

Molecular docking is the first step in this computational workflow. It predicts the preferred orientation of the inhibitor when it binds to a protein target, generating a non-covalent complex. biorxiv.org For this compound, docking simulations would place the molecule within the binding pocket, positioning its electrophilic vinyl group in proximity to the target nucleophile. This initial pose is critical for the subsequent covalent reaction to occur.

Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the non-covalent protein-ligand complex and to explore its conformational landscape over time. nih.govplos.org MD simulations apply the principles of classical mechanics to predict the movement of every atom in the system, providing a dynamic view of the binding event. rug.nl These simulations can reveal whether the initial docked pose is stable or if the inhibitor reorients itself into a more favorable conformation for reaction.

Because the formation of a covalent bond is a chemical reaction involving the breaking and making of bonds, it cannot be modeled by classical MD simulations alone. Therefore, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used. nih.govnih.gov In a QM/MM simulation, the inhibitor and the key amino acid residues in the active site are treated with computationally intensive but highly accurate quantum mechanics, while the remainder of the protein and solvent are treated with more efficient classical mechanics. nih.gov This approach allows for the detailed modeling of the reaction pathway, including the determination of transition states and activation energies for the covalent bond formation via Michael addition. nih.govnih.gov

| Computational Step | Purpose | Information Gained |

|---|---|---|

| Molecular Docking | Predict the initial non-covalent binding pose of the inhibitor in the protein's active site. biorxiv.org | Binding orientation, initial protein-ligand interactions, proximity of reactive groups. |

| Molecular Dynamics (MD) | Assess the stability and dynamics of the non-covalent complex over time. nih.govplos.org | Conformational flexibility, stability of the binding pose, role of water molecules, identification of key interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulate the covalent bond-forming reaction. nih.govnih.gov | Reaction mechanism, transition state structures, activation energy barrier, reaction thermodynamics. |

Quantum Chemical Calculations for Reactivity Prediction

The reactivity of this compound is dominated by the electrophilic nature of its vinyl group, which acts as a Michael acceptor. nih.govfrontiersin.org The electron-withdrawing sulfonyl group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. nih.gov Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for quantifying this reactivity and predicting how the molecule will behave in chemical reactions. rsc.orgresearchgate.netmdpi.com

One of the most common descriptors derived from quantum chemistry is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). unl.edu For an electrophile like this compound, the LUMO represents the orbital that will accept electrons from a nucleophile. A lower LUMO energy indicates a greater propensity to accept electrons, and therefore, higher reactivity in a Michael addition reaction. nih.gov DFT calculations can accurately predict LUMO energies, allowing for the comparison of reactivity across a series of different Michael acceptors. rsc.org

Beyond simple frontier orbital analysis, DFT can be used to calculate global reactivity indices that provide a more nuanced understanding of electrophilicity. nih.govnih.gov For instance, Parr's global electrophilicity index (ω) is a widely used parameter that quantifies the ability of a molecule to accept electrons. nih.gov A higher ω value corresponds to greater electrophilicity. Studies have shown that such electrophilicity parameters often correlate well with experimentally determined reaction rates for thiol-Michael reactions. nih.govrsc.org Furthermore, DFT calculations can model the entire reaction energy profile, identifying the transition state structures and calculating the activation energy barriers for each step of the reaction, which ultimately govern the reaction kinetics. rsc.org

| Quantum Chemical Descriptor | Definition | Implication for Reactivity |

|---|---|---|

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. unl.edu | A lower (more negative) value indicates a stronger ability to accept electrons and thus higher electrophilic reactivity. nih.gov |

| Electrophilicity Index (ω) | A quantitative measure of a molecule's ability to act as an electrophile, derived from HOMO and LUMO energies. nih.gov | A higher value indicates greater electrophilicity and faster reaction rates with nucleophiles. |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur, calculated from the transition state energy. rsc.org | A lower activation energy corresponds to a faster reaction rate. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.orgethz.ch For a class of compounds like the derivatives of this compound, QSAR can be a valuable tool for predicting the activity of untested analogues and guiding the design of more potent inhibitors. nih.gov

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values against a specific enzyme) is compiled. nih.gov Next, a wide range of numerical descriptors that characterize the structural, physicochemical, and electronic properties of each molecule is calculated. nih.govwalisongo.ac.id These can include:

Topological descriptors: Based on the 2D graph of the molecule.

Physicochemical descriptors: Such as LogP (lipophilicity) and polar surface area.

Quantum-chemical descriptors: Including LUMO energy, dipole moment, and atomic charges, which are calculated using semi-empirical or DFT methods. walisongo.ac.id

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best describes the relationship between a subset of these descriptors and the observed biological activity. nih.govrasayanjournal.co.in The final, crucial step is validation, where the model's statistical significance and predictive power are rigorously assessed. nih.gov This is done using internal validation techniques (like leave-one-out cross-validation, yielding a Q² value) and, ideally, by predicting the activity of an external set of compounds not used in model generation. rasayanjournal.co.in The resulting QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of derivatives predicted to have the highest activity.

| QSAR Component | Description | Example for this compound Derivatives |

|---|---|---|

| Dependent Variable | The biological activity being modeled. nih.gov | Log(1/IC₅₀) for inhibition of a target kinase. |

| Independent Variables (Descriptors) | Calculated numerical properties of the molecules. nih.govwalisongo.ac.id | LUMO energy, molecular weight, LogP, specific atomic charges (e.g., on the vinyl carbons). |

| Mathematical Model | An equation relating descriptors to activity. nih.gov | e.g., Log(1/IC₅₀) = c₀ + c₁(LUMO) + c₂(LogP) + ... |

| Statistical Validation | Metrics to assess the model's quality and predictive ability. nih.govrasayanjournal.co.in | Squared correlation coefficient (R²), cross-validated R² (Q²), external validation R² (R²pred). |

Advanced Applications in Polymer Science and Materials Chemistry

Polymerization of 4-Vinylsulfonyl-morpholine and Related Monomers

The vinylsulfonyl group is amenable to several polymerization methods, allowing for the creation of a diverse range of polymer architectures.

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers. pslc.ws The process is initiated by a free radical species, which attacks the carbon-carbon double bond of the monomer, leading to the formation of a new radical that propagates by adding to subsequent monomer units. pslc.wssemanticscholar.org This chain reaction continues until termination occurs through mechanisms like coupling or disproportionation. pslc.ws

While specific studies focusing exclusively on the free radical homopolymerization of this compound are not extensively detailed in the provided literature, the behavior of analogous vinyl sulfone and morpholine-containing monomers offers significant insight. For instance, the free radical polymerization of 4-Vinylbenzylphenylsulfone has been successfully investigated to create new polysulfone polymers. researchgate.net Similarly, morpholine-modified polyacrylamide derivatives have been synthesized through free radical polymerization, demonstrating that the morpholine (B109124) ring can be incorporated into macromolecular backbones to impart specific properties, such as polymerization-induced emission. nih.gov The vinyl sulfonyl group can undergo radical polymerization, often with comonomers like acrylates. fujifilm.com

| Monomer Type | Initiator/Method | Key Findings | Reference |

| Vinyl Monomers (General) | Benzoyl peroxide, AIBN | Forms a wide range of common polymers like polystyrene and poly(methyl methacrylate). pslc.ws | pslc.ws |

| 4-Vinylbenzylphenylsulfone | Free radical polymerization (AIBN) | Successful synthesis of a novel polysulfone polymer with number-average molecular weights (Mn) in the range of 70,100 - 73,100 g/mol . researchgate.net | researchgate.net |